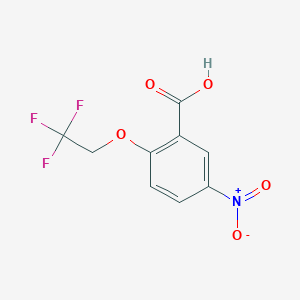

5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid

Description

Significance of Fluorine and Nitro Substituents in Organic Molecules

The presence of fluorine and nitro groups on an organic molecule imparts distinct and powerful characteristics. Fluorine, being the most electronegative element, can significantly influence a molecule's acidity, basicity, and conformational preferences. americanelements.comsoton.ac.uk The trifluoroethoxy group, in particular, is a strong electron-withdrawing group that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. soton.ac.uk This is a common strategy in drug design to improve a compound's pharmacokinetic profile. americanelements.comgoogle.com

The nitro group is also a potent electron-withdrawing group, a characteristic that has profound effects on the molecule's reactivity. sigmaaldrich.comgoogle.com In aromatic systems, the nitro group deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. google.com Furthermore, nitro-containing compounds are pivotal intermediates in the synthesis of amines, which are ubiquitous in pharmaceuticals and other bioactive molecules. sigmaaldrich.com The electronic properties of the nitro group can also influence the polarity and interactions of the molecule with biological targets. bldpharm.com

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are fundamental building blocks in the chemical sciences, with applications spanning from their use as food preservatives to their role as precursors in the synthesis of a vast array of organic compounds. researchgate.net In medicinal chemistry, the benzoic acid moiety is a common feature in many drugs, where it can act as a scaffold to which other functional groups are attached to modulate biological activity. nih.govnist.gov The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites and receptors. nist.gov The versatility of the benzoic acid scaffold allows for systematic modifications to optimize a compound's therapeutic properties. nih.gov

Scope and Research Focus on 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid

This article focuses exclusively on the chemical compound this compound. The subsequent sections will delve into the available scientific data concerning this specific molecule. It is important to note that while the individual components of this molecule—the benzoic acid core, the nitro group, and the trifluoroethoxy group—are well-studied, specific research on this particular isomeric arrangement is limited in publicly accessible scientific literature. Therefore, much of the discussion on its potential properties and reactivity will be based on established principles of organic chemistry and the known effects of its constituent functional groups.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆F₃NO₅ |

| Molecular Weight | 265.15 g/mol |

Detailed research findings, including synthetic methods and spectroscopic data, for this compound are not extensively reported. The synthesis of related isomers, such as 2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid, has been documented and typically involves the nitration of a corresponding trifluoroethoxy-substituted benzoic acid. A plausible synthetic route to the title compound could involve the etherification of a nitrophenol derivative with a trifluoroethylating agent, followed by oxidation of a suitable substituent to the carboxylic acid, or the nitration of 2-(2,2,2-trifluoroethoxy)benzoic acid. However, without specific literature, these remain hypothetical pathways.

The combination of the electron-withdrawing nitro and trifluoroethoxy groups is expected to significantly increase the acidity of the carboxylic acid group compared to benzoic acid itself. The positions of these substituents would also direct any further substitution reactions on the aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-7-2-1-5(13(16)17)3-6(7)8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWZBDKQMKXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Incorporating the 2,2,2-Trifluoroethoxy Moiety

The formation of the aryl-ether bond to introduce the 2,2,2-trifluoroethoxy group is a critical step in the synthesis. Various methodologies have been developed to achieve this transformation efficiently.

A direct and relatively simple one-step process for preparing (2,2,2-trifluoroethoxy)benzoic acids involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol (B45653). google.com This reaction is facilitated by the presence of a strong base and a copper-containing material, which catalyzes the nucleophilic substitution of the halogen atom. google.com

The process typically begins with the formation of the 2,2,2-trifluoroethoxide anion by reacting 2,2,2-trifluoroethanol with a strong base, such as sodium hydride. google.com This alkoxide then displaces a halogen atom (e.g., chlorine or bromine) on the benzoic acid ring in the presence of a copper catalyst. google.comnih.gov Suitable copper-containing materials include copper salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr), as well as copper oxides and metallic copper. google.com The reaction is generally conducted in an aprotic solvent, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide, or N-methylpyrrolidone (NMP), at elevated temperatures, typically ranging from ambient temperature to 170°C. google.com For example, the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been successfully achieved by reacting 5-bromo-2-chlorobenzoic acid with sodium 2,2,2-trifluoroethoxide in the presence of copper iodide. google.com

| Halobenzoic Acid | Base | Copper Catalyst | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | Sodium Hydride | Copper(I) Iodide | N-methylpyrrolidone | 110-115°C | 2-(2,2,2-trifluoroethoxy)-5-bromobenzoic acid | Data not specified |

| 2,5-Dibromobenzoic acid | Sodium Hydride | Copper(I) Iodide | N,N-dimethylformamide | 110-115°C | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 81.4% (crude) |

| 2-Chloro-5-nitrobenzoic acid | Sodium Hydride | Copper(I) Bromide | N,N-dimethylacetamide | 110-115°C | 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid | Data not specified |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the formation of aryl-trifluoroethyl ethers. researchgate.net These methods have been developed for the trifluoroethoxylation of aromatic and heteroaromatic chlorides and bromides. researchgate.netacs.org This approach offers a different mechanistic pathway compared to copper-catalyzed reactions and can be advantageous for substrates that are sensitive to the conditions of Ullmann-type couplings. nih.gov

The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by reaction with a trifluoroethoxide source and subsequent reductive elimination to yield the desired ether product. acs.org The success of these reactions often depends on the choice of palladium precursor and, crucially, the supporting ligand. organic-chemistry.org Specifically designed ligands can enhance catalyst activity and stability, allowing for lower catalyst loadings and milder reaction conditions. acs.orgorganic-chemistry.org While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, the general principles of palladium-catalyzed trifluoroethoxylation of electron-deficient aryl bromides are well-established and applicable. researchgate.net

The target benzoic acid can also be synthesized through multi-step sequences where the carboxylic acid functionality is introduced at a later stage. A common strategy involves the oxidation of a precursor molecule, such as an appropriately substituted toluene (B28343) or acetophenone (B1666503) derivative. google.comresearchgate.net

For instance, a synthetic route could begin with the preparation of a substituted toluene, like 1-methyl-4-nitro-2-(2,2,2-trifluoroethoxy)benzene. This intermediate could then be oxidized to form the corresponding benzoic acid. google.com Suitable oxidants for converting a methyl group on an aromatic ring to a carboxylic acid include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN). google.comresearchgate.net Another pathway involves the oxidation of an acetophenone precursor. google.com For example, 2,5-bis(2,2,2-trifluoroethoxy)acetophenone can be oxidized to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. google.com This multi-step approach allows for greater flexibility in introducing various substituents onto the aromatic ring before the final oxidation step. scribd.com

Introduction of the Nitro Group and Regioselectivity Considerations

The introduction of the nitro group onto the 2-(2,2,2-trifluoroethoxy)benzoic acid ring is achieved through electrophilic aromatic substitution, specifically nitration. truman.edutruman.edu This reaction typically employs a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄). truman.edutruman.edu

The regioselectivity of the nitration—the position at which the nitro group is introduced—is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the 2,2,2-trifluoroethoxy group (-OCH₂CF₃).

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating meta-director. truman.edutruman.edu It directs incoming electrophiles to the positions meta to itself.

2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): The oxygen atom's lone pairs can be donated to the ring, making this group an ortho, para-director. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly reduces the activating effect of the ether oxygen.

In the case of 2-(2,2,2-trifluoroethoxy)benzoic acid, the two existing groups work in concert to direct the incoming nitronium ion (NO₂⁺) to the C-5 position. The C-5 position is para to the ortho, para-directing -OCH₂CF₃ group and meta to the meta-directing -COOH group. This alignment of directing effects strongly favors the formation of the 5-nitro isomer. To control the reaction and prevent the formation of unwanted byproducts, nitration reactions are often carried out at low temperatures, typically 0°C or below. truman.edutruman.edu

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can be converted into other functional groups, enhancing its utility as a synthetic intermediate.

Acid Chlorides: The carboxylic acid can be readily converted to the more reactive acid chloride. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orgnih.gov The reaction with thionyl chloride often involves heating the carboxylic acid in neat SOCl₂ or in a solvent, while the reaction with oxalyl chloride is typically performed at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.comresearchgate.net The resulting acid chloride is a valuable intermediate for synthesizing amides, as seen in the preparation of various benzamides. google.comnih.gov

Esters: Esterification of the carboxylic acid is another common transformation. This can be accomplished through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. google.comiajpr.com For nitro-substituted benzoic acids, this method is effective for producing the corresponding alkyl esters, such as methyl 5-nitro-isophthalate from 5-nitro-isophthalic acid. googleapis.com The formation of esters can be used to protect the carboxylic acid group or to modify the compound's properties for specific applications. iajpr.com

| Transformation | Target Functional Group | Common Reagents | Typical Conditions |

|---|---|---|---|

| Acyl Chlorination | Acid Chloride (-COCl) | Thionyl chloride (SOCl₂); Oxalyl chloride ((COCl)₂) with cat. DMF | Reflux in neat SOCl₂; or reaction in DCM at room temperature. commonorganicchemistry.comresearchgate.net |

| Esterification | Ester (-COOR) | Alcohol (e.g., Methanol, Ethanol) with a strong acid catalyst (e.g., H₂SO₄) | Heating/reflux in the presence of the alcohol and catalyst. google.comgoogleapis.com |

Amide Bond Formation Strategies

The conversion of the carboxylic acid moiety of this compound into an amide is a key transformation for generating a diverse range of derivatives. This is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Commonly employed methods involve the use of coupling reagents that facilitate the formation of a highly reactive acylating intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently used. The reaction proceeds by the formation of a reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the desired amide. The presence of HOBt is known to suppress side reactions and minimize racemization when chiral amines are used.

Another powerful class of reagents for this transformation are uronium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are particularly effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids, often providing high yields under mild conditions. The reaction with HATU, for instance, involves the formation of a highly reactive OAt-active ester, which readily reacts with amines. nih.govnih.gov

For large-scale syntheses or when cost is a significant factor, the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a viable strategy. The resulting highly reactive acyl chloride can then be treated with an amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the corresponding amide.

The choice of solvent and base is crucial for the success of these reactions. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used. The selection of a suitable base, often a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is important to neutralize any acidic byproducts without interfering with the coupling reaction.

Below is a table summarizing common coupling reagents and their general reaction conditions for the synthesis of amides from carboxylic acids.

| Coupling Reagent System | Typical Solvent | Base | Additive | General Remarks |

| EDC/HOBt | DMF, DCM | DIPEA, TEA | HOBt | Widely used, good for preventing racemization. rsc.org |

| HATU | DMF, ACN | DIPEA, TEA | - | Highly efficient, suitable for hindered substrates. nih.govnih.gov |

| PyBOP | DMF, DCM | DIPEA, TEA | - | Effective for peptide synthesis and challenging couplings. |

| SOCl₂ or (COCl)₂ | DCM, Toluene | TEA, Pyridine | - | Forms a highly reactive acyl chloride intermediate. |

Derivatization Strategies for Advanced Molecular Scaffolds

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization strategies. These strategies often focus on introducing heterocyclic moieties or selectively modifying existing functional groups to create novel molecular architectures.

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

The amide derivatives of this compound are excellent precursors for the synthesis of a wide array of heterocyclic conjugates. For instance, the nitro group can be chemically reduced to an amino group, which then serves as a handle for further synthetic manipulations.

A common strategy involves the reduction of the nitro group, often using reducing agents like tin(II) chloride (SnCl₂), iron powder in the presence of an acid, or catalytic hydrogenation. The resulting 2-amino-5-nitrobenzamide (B117972) derivative can then undergo intramolecular cyclization reactions to form various heterocyclic systems. For example, reaction with a one-carbon synthon can lead to the formation of benzimidazole (B57391) rings. The specific heterocyclic system formed depends on the nature of the cyclizing agent used.

Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, providing a gateway to a broad range of substituted benzamide (B126) derivatives. These derivatives can then be used in cross-coupling reactions to introduce further complexity and build hybrid molecules.

The synthesis of N-(heteroaryl) amides directly from this compound and an amino-substituted heterocycle using the amide bond formation strategies described in section 2.3.2 is another straightforward approach to generate heterocyclic conjugates.

Selective Functionalization and Post-Synthetic Modification Techniques

Post-synthetic modification offers a powerful tool for the late-stage functionalization of molecules derived from this compound, allowing for the introduction of diverse chemical functionalities without the need to re-synthesize the entire molecule from scratch. rsc.org

A key transformation in this context is the selective reduction of the nitro group. The choice of reducing agent is critical to avoid the reduction of other functional groups that may be present in the molecule. For instance, catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of palladium on carbon can selectively reduce the nitro group to an amine while leaving other reducible groups, such as esters or nitriles, intact. rsc.org This newly formed amino group can then be subjected to a variety of chemical transformations, including acylation, alkylation, sulfonation, or diazotization followed by substitution, to introduce a wide range of functional groups.

Another approach to selective functionalization involves electrophilic aromatic substitution reactions on the benzene ring. The directing effects of the existing substituents (the nitro, trifluoroethoxy, and amide groups) will influence the position of the incoming electrophile. However, the electron-withdrawing nature of the nitro and trifluoroethoxy groups can deactivate the ring towards electrophilic attack, often requiring harsh reaction conditions.

The trifluoroethoxy group itself can be a site for modification, although this is less common due to the stability of the ether linkage. Under specific and often harsh conditions, cleavage of the ether bond could be achieved, providing another handle for derivatization.

Considerations for Sustainable Synthetic Processes

The development of sustainable synthetic routes for the production of this compound and its derivatives is an increasingly important area of research, driven by the principles of green chemistry. ucl.ac.ukresearchgate.net Key considerations include the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.

In the context of amide bond formation, traditional methods often generate significant amounts of stoichiometric byproducts from the coupling reagents. A greener alternative is the use of catalytic amidation methods. sigmaaldrich.com For example, certain boron-based catalysts have been shown to promote the direct condensation of carboxylic acids and amines with the removal of water, thus avoiding the need for stoichiometric activating agents. sigmaaldrich.com Similarly, some metal catalysts can facilitate the dehydrative amidation of carboxylic acids. tandfonline.comthieme-connect.comrsc.org While these methods are promising, their applicability to the specific substrate, this compound, would require further investigation to ensure compatibility with the existing functional groups.

Enzymatic catalysis offers another sustainable approach to amide bond formation. nih.govrsc.orgnih.gov Lipases, for instance, can catalyze the amidation of carboxylic acids in non-aqueous solvents, often with high selectivity and under mild reaction conditions. nih.gov This biocatalytic approach can significantly reduce the environmental impact of the synthesis.

Solvent choice is another critical aspect of sustainable synthesis. Many of the commonly used solvents in amide synthesis, such as DMF and DCM, have significant environmental and health concerns. The exploration of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can greatly improve the sustainability of the process. ucl.ac.uk

Ultimately, a life-cycle assessment approach, considering the environmental impact of all starting materials, reagents, solvents, and energy usage, is essential for developing truly sustainable synthetic processes for this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules in solution. High-resolution ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the connectivity, chemical environment, and through-bond interactions of atoms within 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The strong electron-withdrawing effects of the nitro group and the trifluoroethoxy group significantly influence the chemical shifts of these protons, typically shifting them to a lower field (higher ppm). The methylene (B1212753) protons of the trifluoroethoxy group are anticipated to appear as a quartet due to coupling with the three adjacent fluorine atoms. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very low field.

The ¹³C NMR spectrum reveals all non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the carboxyl carbon, the six aromatic carbons (with their chemical shifts influenced by the attached substituents), and the two carbons of the trifluoroethoxy group. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with fluorine.

¹⁹F NMR is highly specific for fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. researchgate.net This signal would appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift is characteristic of a CF₃ group attached to an oxygen atom. wikipedia.orgalfa-chemistry.com

Interactive Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~13.5 | br s | - | 1H | COOH |

| ~8.45 | d | J ≈ 2.5 Hz | 1H | H-6 |

| ~8.30 | dd | J ≈ 9.0, 2.5 Hz | 1H | H-4 |

| ~7.50 | d | J ≈ 9.0 Hz | 1H | H-3 |

Interactive Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~165.0 | C=O |

| ~158.5 | C-2 |

| ~141.0 | C-5 |

| ~130.0 | C-4 |

| ~125.5 | C-1 |

| ~123.0 (q, ¹J(C-F) ≈ 277 Hz) | -CF₃ |

| ~120.0 | C-6 |

| ~116.0 | C-3 |

Interactive Table: Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|

The coupling between the fluorine nuclei and the adjacent methylene protons (³J(H-F)) is clearly observed in both the ¹H and ¹⁹F NMR spectra, appearing as a quartet and a triplet, respectively. The magnitude of this three-bond coupling constant can provide information about the dihedral angle between the C-H and C-F bonds, and thus offers insights into the preferred conformation of the trifluoroethoxy side chain relative to the benzene ring. A relatively stable conformation is often adopted to minimize steric hindrance between the bulky trifluoroethoxy group and the adjacent carboxylic acid group.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique suitable for polar molecules like carboxylic acids. In negative ion mode, ESI-MS of this compound would be expected to show a prominent peak for the deprotonated molecule, [M-H]⁻, which verifies the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion induces fragmentation, providing valuable structural information. For nitroaromatic carboxylic acids, characteristic fragmentation pathways include the loss of small neutral molecules. nih.gov Key expected fragmentation includes decarboxylation (loss of CO₂, 44 Da) and loss of the nitro group (loss of NO₂, 46 Da). nih.govresearchgate.net Further fragmentation of the trifluoroethoxy side chain can also occur.

Interactive Table: Predicted ESI-MS/MS Fragmentation Data of [M-H]⁻ Ion

| m/z (Calculated) | Formula of Fragment | Description of Loss |

|---|---|---|

| 264.01 | [C₉H₅F₃NO₅]⁻ | [M-H]⁻ (Parent Ion) |

| 220.02 | [C₈H₅F₃NO₃]⁻ | Loss of CO₂ (Decarboxylation) |

| 218.02 | [C₉H₅F₃O₃]⁻ | Loss of NO₂ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.

The FT-IR and Raman spectra of this compound are expected to display characteristic bands that confirm its structure. The most prominent feature in the IR spectrum would be the very broad O-H stretching band of the carboxylic acid dimer, typically centered around 3000 cm⁻¹. The sharp and intense C=O stretching vibration of the carboxyl group is also a key diagnostic peak. researchgate.net The nitro group gives rise to two strong characteristic stretching vibrations. researchgate.net Additionally, the trifluoroethoxy group will produce very strong bands corresponding to C-F stretching vibrations, and the aromatic ring will show characteristic C=C and C-H stretching and bending modes. researchgate.netresearchgate.net

Interactive Table: Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1585 | Medium | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric N-O stretch (Nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (Nitro group) |

| ~1250 | Strong | C-O-C stretch (Aryl ether) |

| ~1200-1100 | Very Strong | C-F stretch |

of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and crystallographic characterization of the compound This compound is not publicly available at this time.

The requested detailed analysis, which includes Single-Crystal X-ray Diffraction for determining solid-state molecular geometry and investigating intermolecular interactions, as well as X-ray Photoelectron Spectroscopy (XPS) for surface chemical state analysis, cannot be completed without access to the primary research data for this specific molecule.

While general principles of these analytical techniques are well-established, their application to a particular compound requires dedicated experimental investigation. The generation of data tables and detailed research findings as outlined is contingent upon the existence and accessibility of such studies.

Searches for crystallographic information in resources such as the Cambridge Structural Database (CSD) and for spectroscopic data in scholarly journals did not yield specific results for "this compound." The information found pertains to related, but structurally distinct, molecules. Adhering to the strict instruction to focus solely on the specified compound, this article cannot be generated.

Future research and publication of the crystallographic and surface analysis data for this compound will be necessary to enable the detailed scientific article requested.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT analysis of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid would typically involve the following, though specific data is not available:

Molecular Dynamics and Simulation Studies of Compound Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD study of this compound could simulate its behavior in different environments, such as in a solvent or interacting with a biological target. This would provide insights into its solvation, diffusion, and intermolecular interactions, which are currently uncharacterized in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model involving this compound, data from a series of structurally similar compounds with measured biological activities would be required. Such a study would help in predicting the activity of new, unsynthesized derivatives for applications in drug design, but no such models currently include this specific compound.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to forecast the binding mode and affinity, often represented as a docking score, which can suggest the strength of the interaction. semanticscholar.org

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the methodology can be applied to understand its potential biological activity by drawing parallels from studies on similar benzoic acid derivatives. nih.gov For instance, in silico screening of benzoic acid derivatives against targets like the SARS-CoV-2 main protease has been conducted to evaluate potential antiviral activity. nih.gov Such studies utilize software like AutoDock to calculate binding energies and analyze interactions. semanticscholar.org

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each conformation is scored based on a force field that estimates the binding energy. The resulting data provides insights into the most stable binding poses.

Key interactions that are typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Pi-Alkyl/Pi-Cation Interactions: Involving the aromatic ring of the benzoic acid core.

Van der Waals Forces: General non-specific interactions.

By examining the binding mode of analogous compounds, it can be predicted that the carboxylate group of this compound would be a key site for forming hydrogen bonds with amino acid residues in a target's active site. The nitro group and the trifluoroethoxy group would influence the molecule's polarity, reactivity, and ability to form other specific interactions. nih.gov For example, studies on other compounds have shown that halogenated groups can participate in hydrophobic interactions that contribute to binding energy. semanticscholar.org The insights gained from such predictive studies are crucial for guiding the synthesis of more potent and selective analogs in drug discovery efforts. rsc.org

Below is an interactive table summarizing potential target classes for benzoic acid derivatives and the types of interactions that could be analyzed for this compound.

| Potential Protein Target Class | Key Amino Acid Residues for Interaction | Predicted Interaction Types |

| Proteases | Cysteine, Histidine, Serine | Hydrogen Bonding, Covalent Bonding |

| Kinases | Aspartate, Lysine, Glutamate | Hydrogen Bonding, Ionic Interactions |

| Topoisomerases | Arginine, Tyrosine | DNA Intercalation, Hydrogen Bonding |

| Peroxiredoxins | Threonine, Phenylalanine, Leucine | Hydrogen Bonding, Hydrophobic Interactions |

This table is illustrative and based on docking studies of similar compound classes, not specific to this compound.

Prediction of Acidity and Reactivity Profiles based on Electronic Effects

The acidity and reactivity of this compound are significantly influenced by the electronic effects of its substituents on the benzoic acid core. The key substituents are the nitro group (-NO₂) at the 5-position and the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2-position. Both are electron-withdrawing groups, which have a profound impact on the molecule's properties.

Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻), formed upon deprotonation. Electron-withdrawing groups increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it. libretexts.orgstackexchange.com

Nitro Group (-NO₂): This group is a powerful electron-withdrawing substituent due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). It actively pulls electron density from the benzene (B151609) ring, which in turn pulls density from the carboxylate group, stabilizing the negative charge. libretexts.org

The presence of two strong electron-withdrawing groups is predicted to make this compound significantly more acidic than benzoic acid itself (pKa ≈ 4.19). libretexts.org The stabilization of the carboxylate anion facilitates the release of the proton (H⁺), resulting in a lower pKa value. The position of the substituents also matters; the ortho (2-position) trifluoroethoxy group can exert a stronger inductive effect than if it were further away. libretexts.org

Reactivity: The electronic nature of the substituents also dictates the reactivity of the aromatic ring toward electrophilic substitution. Since both the nitro and trifluoroethoxy groups are electron-withdrawing, they deactivate the benzene ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.org These deactivating groups direct incoming electrophiles primarily to the meta-position relative to themselves.

The table below illustrates the effect of various substituents on the pKa of p-substituted benzoic acids, providing context for the predicted acidity of the title compound. libretexts.org

| Substituent (Y) at para-position | pKa | Effect on Acidity |

| -NO₂ | 3.41 | Increases |

| -CN | 3.55 | Increases |

| -Br | 3.96 | Increases |

| -Cl | 4.0 | Increases |

| -H | 4.19 | Baseline |

| -CH₃ | 4.34 | Decreases |

| -OCH₃ | 4.46 | Decreases |

| -OH | 4.48 | Decreases |

Data adapted from substituent effects on p-substituted benzoic acids. libretexts.org

Based on these principles, the reactivity profile of this compound is characterized by an acidic carboxyl group and a deactivated aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The unique structural features of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid, which include a nitro group, a trifluoroethoxy substituent, and a carboxylic acid moiety on an aromatic ring, position it as a valuable intermediate in various synthetic applications. The electron-withdrawing nature of the nitro and trifluoroethoxy groups can influence the reactivity of the benzoic acid, making it a versatile building block for complex molecules.

Precursors for Agrochemical Compound Synthesis

While specific agrochemical applications of this compound are not extensively documented, the functionalities present in the molecule are highly relevant to the design of modern crop protection agents. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their biological activity and metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic degradation, which can lead to more persistent and effective pesticides. nbinno.com

The benzoic acid framework itself is a common scaffold in herbicides and other agrochemicals. researchgate.net Furthermore, nitroaromatic compounds can serve as precursors to amines through reduction, which are then used to build a wide array of active ingredients. Therefore, this compound represents a promising starting material for the synthesis of novel, highly functionalized agrochemicals with potentially improved efficacy and environmental profiles.

Intermediates in the Preparation of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients

In the pharmaceutical industry, fluorinated and nitrated benzoic acid derivatives are important intermediates for the synthesis of a wide range of therapeutic agents. google.comgoogle.com For instance, trifluoroethoxybenzoic acids are recognized as useful intermediates in pharmaceutical manufacturing. google.com The presence of the trifluoroethoxy group can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic properties.

Similarly, nitro-substituted benzoic acids are precursors to a variety of pharmaceutical compounds. The nitro group can be reduced to an amino group, which is a key functional group for further molecular elaboration. For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a precursor for the synthesis of antitubercular benzothiazinones. nih.gov While direct applications of this compound are not explicitly detailed in readily available literature, its structure suggests its potential as a key building block for creating complex pharmaceutical scaffolds and active pharmaceutical ingredients (APIs).

Utility in the Construction of Complex Heterocyclic Systems

Nitro-containing organic compounds are versatile precursors for the synthesis of various heterocyclic systems, which are core structures in many biologically active molecules. The nitro group can participate in a variety of cyclization reactions. For instance, nitroalkenes are widely used in the synthesis of three- to five-membered O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

Furthermore, the direct nitration of existing heterocyclic compounds is a common method for introducing a nitro group, which can then be used for further functionalization. semanticscholar.orgresearchgate.net The presence of the nitro group in this compound makes it a potential starting material for the construction of novel and complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Functional Materials Development

The combination of a nitro group, a trifluoroethoxy group, and a carboxylic acid on a benzene (B151609) ring gives this compound properties that are desirable for the development of advanced functional materials.

Additives in Electrochemical Energy Storage Systems, such as Lithium Metal Batteries, for Interface Stabilization

In the field of electrochemical energy storage, particularly for lithium metal batteries, electrolyte additives play a crucial role in stabilizing the solid-electrolyte interphase (SEI) on the lithium metal anode. Nitro compounds and nitrate-based additives have been investigated for their ability to improve battery performance and lifespan. researchgate.netmdpi.cominnovationnewsnetwork.comresearchgate.net

These additives can be electrochemically reduced at the anode surface to form a stable and robust SEI layer. This protective layer can suppress the formation of lithium dendrites, which are a major cause of battery failure and safety concerns. The presence of the nitro group in this compound suggests its potential as an effective electrolyte additive. Upon reduction, it could contribute to the formation of a stable SEI, enhancing the cycling stability and safety of lithium metal batteries.

Ligands and Modulators in the Synthesis of Fluorinated Metal-Organic Frameworks (F-MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs can be tuned by modifying the organic linkers used in their synthesis. Fluorinated MOFs (F-MOFs), constructed from fluorinated organic linkers, often exhibit enhanced chemical and thermal stability. nih.govresearchgate.netnih.gov

The carboxylic acid group of this compound allows it to act as a ligand to coordinate with metal ions to form MOFs. The presence of both fluorine and a nitro group on the linker could impart unique properties to the resulting F-MOF. The trifluoroethoxy groups could enhance the hydrophobicity and stability of the framework, while the nitro groups could introduce specific functionalities within the pores, potentially leading to materials with tailored adsorption or catalytic properties. researchgate.net

Application as Chemical Tracers in Geochemical and Hydrological Investigations

No research or case studies were identified that employ this compound as a chemical tracer in geochemical or hydrological investigations. An extensive suite of other fluorinated benzoic acids has been evaluated and used for these purposes due to their stability, low sorption to soil and sediment, and high detectability. ntis.govnmt.edu These tracers help in tracking water flow paths, understanding solute transport, and characterizing aquifers. nmt.edu However, there is no indication in the existing body of scientific work that the nitro-substituted variant, this compound, has been tested or validated for such applications.

Mechanistic Insights in Biological Systems Academic Focus

Molecular Interaction Mechanisms with Biological Targets

Detailed studies on the molecular interactions of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid are required to understand its potential as a bioactive agent. Currently, there is no specific information available regarding its direct engagement with enzymes, proteins, or cellular membranes.

Elucidation of Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, Dipeptidyl Peptidase-4)

There is no published research specifically investigating the inhibitory effects of this compound on key metabolic enzymes such as α-glucosidase or dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase: This enzyme is a target for managing type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govnih.gov To determine if this compound acts as an inhibitor, in vitro enzymatic assays would be necessary. Such studies would establish its inhibitory concentration (IC50) and could elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed) through kinetic analyses like Lineweaver-Burk plots. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, also used in diabetes management, work by preventing the degradation of incretin (B1656795) hormones. epa.govnih.gov Assessing the activity of this compound against DPP-4 would require specific enzymatic assays to determine its potential as a modulator of this enzyme.

Interactions with Proteins and Other Biomolecules, and Their Functional Modulation

The functional consequences of this compound binding to proteins or other biomolecules have not been documented. Research in this area would involve screening the compound against various protein targets to identify binding partners. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity chromatography coupled with mass spectrometry could be employed to identify interactions and quantify binding affinities.

Membrane Interaction Studies: Penetration and Permeation Mechanisms

The ability of a compound to cross biological membranes is fundamental to its bioavailability and mechanism of action. There are no specific studies on the membrane penetration and permeation of this compound. The passive permeability of related structures, like benzoic acid, can be assessed using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govnih.gov Such an assay would help predict its passive diffusion across the lipid bilayer of cell membranes, a critical step for reaching intracellular targets.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For this compound, no SAR studies have been published. A systematic SAR investigation would involve synthesizing a series of analogues by modifying its key structural features:

Nitro Group: Varying the position (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups. The nitro group is a known pharmacophore in many bioactive molecules but can also be a toxicophore. nih.gov

Trifluoroethoxy Group: Altering the length of the alkoxy chain or the degree of fluorination to probe its effect on lipophilicity and binding interactions.

Benzoic Acid Moiety: Modifying the carboxylic acid group (e.g., esterification) to understand its role in target binding.

These derivatives would then be tested in relevant biological assays to build a predictive SAR model for this chemical class. nih.govnih.gov

Investigations into Biochemical Pathway Modulation

The broader impact of this compound on cellular pathways remains uninvestigated. Techniques like transcriptomics (RNA-seq) or proteomics could reveal changes in gene or protein expression in cells treated with the compound. For instance, studies on other nitroalkene benzoic acid derivatives have shown modulation of inflammatory pathways like NF-κB. nih.gov Similar investigations would clarify whether this compound affects metabolic, inflammatory, or other critical cellular pathways. nih.gov

Impact of Fluorine Substitution on Bioactivity and Pharmacophore Design

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoroethoxy group in this compound is expected to significantly influence these parameters. However, the specific contribution of this group to the (potential) bioactivity of the molecule has not been experimentally determined. Comparative studies with non-fluorinated analogues would be necessary to quantify the impact of the fluorine substitution on its pharmacokinetic and pharmacodynamic profiles. nih.gov

Summary of Research Findings

The table below summarizes the current state of research for this compound based on the outlined topics.

| Research Area | Specific Topic | Status of Findings |

|---|---|---|

| 6.1. Molecular Interaction Mechanisms | 6.1.1. Enzyme Inhibition (α-Glucosidase, DPP-4) | No data available |

| 6.1.2. Protein & Biomolecule Interactions | No data available | |

| 6.1.3. Membrane Penetration/Permeation | No data available | |

| 6.2. Structure-Activity Relationship (SAR) Studies | No data available | |

| 6.3. Biochemical Pathway Modulation | No data available | |

| 6.4. Impact of Fluorine Substitution | No data available |

Future Perspectives in Fluorinated Benzoic Acid Research

Development of Novel and Efficient Synthetic Strategies for Fluoroalkoxy Compounds

The synthesis of molecules containing fluoroalkoxy groups, such as the 2,2,2-trifluoroethoxy moiety in 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid, is a cornerstone of organofluorine chemistry. While established methods exist, future research will prioritize the development of more efficient, selective, and environmentally benign synthetic strategies. A significant trend is the move towards late-stage functionalization, where fluorine-containing groups are introduced at the final steps of a synthesis, allowing for the rapid diversification of complex molecules. tandfonline.com

Key areas of development include:

Direct C-H Fluoroalkoxylation: Methods that can directly replace a carbon-hydrogen bond with a fluoroalkoxy group are highly sought after for their atom economy and efficiency. researchgate.net

Novel Reagents and Catalysts: The development of new reagents and transition-metal catalysts is crucial for achieving milder reaction conditions and broader substrate scopes. springernature.com Palladium-catalyzed reactions, for instance, have shown promise in the carbonylation of alkyl halides to form carbonyl-containing compounds. researchgate.net

Enzymatic Approaches: Biocatalysis offers a green alternative to traditional chemical methods, potentially providing high selectivity and precision in asymmetric synthesis of fluorinated compounds. the-innovation.org Enzymatic approaches can create a specific chiral environment, enabling intricate interactions with fluorinated motifs. the-innovation.org

Table 1: Emerging Synthetic Strategies in Fluoroalkoxylation

| Strategy | Description | Advantages |

| Transition-Metal Catalyzed C-H Functionalization | Direct introduction of fluoroalkoxy groups onto an aromatic or aliphatic backbone, often using palladium or copper catalysts. | High atom economy, potential for late-stage introduction, avoids pre-functionalization of substrates. springernature.comcas.cn |

| Photoredox Catalysis | Utilizes light to generate radical intermediates that can participate in fluoroalkoxylation reactions under mild conditions. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. researchgate.net |

| Deoxyfluoroalkylation–Aromatization | A strategy to convert cyclic ketones into a wide range of highly substituted fluoroalkyl arenes. | Provides access to complex aromatic structures that are otherwise difficult to synthesize. rsc.org |

| Enzymatic Synthesis | Employs enzymes, such as olefin reductases, to achieve highly selective and asymmetric fluorination and fluoroalkoxylation. | High enantioselectivity, environmentally friendly ("green chemistry"), operates under mild conditions. the-innovation.org |

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in the study of fluorinated compounds. Advanced computational approaches, including quantum mechanics and molecular dynamics simulations, allow for the prediction of molecular properties and reactivity, guiding experimental work and accelerating the design process.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable for understanding how the structural features of nitroaromatic and fluorinated compounds relate to their biological effects or toxicity. nih.govdergipark.org.tr For instance, QSAR models for nitroaromatic compounds have identified descriptors like the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), and the octanol/water partition coefficient (KOW) as important indicators of toxicity. nih.gov Similarly, computational studies on substituted benzoic acids have used pattern recognition methods to classify compounds based on their metabolic fate, providing insights into the mechanisms of drug metabolism. nih.gov Molecular dynamics simulations have been used to investigate the interactions between trifluoromethylbenzoic acid isomers and supercritical carbon dioxide, elucidating the effect of fluorination on solvation. tandfonline.com These predictive models help to prioritize synthetic targets and reduce the need for extensive experimental screening. chitkara.edu.in

Table 2: Key Descriptors in Computational Modeling of Benzoic Acid Derivatives

| Descriptor Type | Examples | Application |

| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Predicting reactivity, toxicity, and metabolic stability. nih.govdergipark.org.trchitkara.edu.in |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Correlating molecular size and shape with biological activity. nih.gov |

| Thermodynamic | Bond Dissociation Enthalpy, Ionization Potential | Assessing antioxidant activity and chemical stability. scielo.org.za |

| Hydrophobicity | LogP (Octanol/Water Partition Coefficient) | Predicting membrane permeability, bioavailability, and toxicity. nih.govnih.gov |

Rational Design of Next-Generation Functional Materials with Tailored Properties

The unique properties conferred by fluoroalkoxy groups—such as high thermal stability, chemical inertness, and hydrophobicity—make them attractive components for advanced functional materials. rsc.org The rational design of these materials involves strategically placing fluorinated moieties to achieve specific, tailored properties.

Future research in this area will likely focus on:

Fluorinated Polymers: Creating new polymers with enhanced properties for applications ranging from non-stick coatings to advanced electronics. man.ac.uk

Liquid Crystals: The introduction of fluorinated benzoic acids into hydrogen-bonded liquid crystal (HBLC) mixtures can tune physical properties like dielectric anisotropy, which is crucial for display technologies. tandfonline.com

Metal-Organic Frameworks (MOFs): Incorporating fluorinated linkers into MOFs can increase their stability and hydrophobicity, enhancing their performance in gas separation (e.g., CO2 capture) and for the treatment of contaminated water containing per- and polyfluoroalkyl substances (PFAS). acs.orgrsc.org Fluorination can increase the affinity of MOFs for molecules of high concern. rsc.org

Deeper Elucidation of Complex Biological Mechanisms and Targeted Molecular Design

In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates. mdpi.com The trifluoroethoxy group, for example, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.comnbinno.com The electron-withdrawing nature of the nitro group in this compound is also significant, as it increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. fiveable.mequora.comwikipedia.org

Future work will aim for a more profound understanding of the complex interactions between fluorinated molecules and biological systems. This involves:

Metabolic Pathway Analysis: Studying how fluoroalkoxy groups are metabolized in vivo to design more stable and effective drugs. The strong carbon-fluorine bond is highly resistant to enzymatic degradation, which can lead to longer-lasting effects. nbinno.com

Targeted Drug Design: Using structural biology and computational docking to design fluorinated molecules that bind with high affinity and selectivity to specific protein targets. nih.gov

Molecular Imaging: Developing fluorinated compounds as probes and contrast agents for medical imaging techniques like 19F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). acs.orgresearchgate.net

Table 3: Influence of Fluorine Substitution in Molecular Design

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The carbon-fluorine bond is one of the strongest in organic chemistry, resisting metabolic cleavage. nbinno.comnbinno.com |

| Lipophilicity | Often Increased | Fluorine substitution can enhance a molecule's ability to pass through biological membranes. nbinno.com |

| Binding Affinity | Can be Modulated | Fluorine can participate in unique intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site. nih.gov |

| Acidity/Basicity (pKa) | Altered | The high electronegativity of fluorine acts via an inductive effect, influencing the acidity or basicity of nearby functional groups. nih.gov |

Exploration of Emerging Applications in Chemical and Material Sciences

The distinct characteristics of fluorinated benzoic acids and their derivatives suggest a wide range of potential applications beyond their current uses. Researchers are continuously exploring new areas where the introduction of fluoroalkoxy groups can provide a significant advantage.

Emerging applications include:

Agrochemicals: The development of new herbicides, fungicides, and pesticides with enhanced potency, metabolic stability, and targeted action. nbinno.com

Advanced Polymers and Materials: The use of fluorinated benzoic acids as monomers or building blocks for high-performance polymers, optical materials, and electronic components. man.ac.uknbinno.com

Tracers and Probes: Their use as artificial tracers in geothermal and oil well applications to study flow dynamics. nih.gov

Environmental Remediation: The design of materials, such as fluorinated MOFs, for the capture and degradation of persistent organic pollutants. acs.org

Q & A

Q. What are the optimal synthetic routes for 5-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid, and what methodological considerations ensure high yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the trifluoroethoxy group via nucleophilic substitution of a hydroxybenzoic acid derivative with 2,2,2-trifluoroethanol under acid catalysis (e.g., H₂SO₄) , and (2) nitration at the 5-position using mixed nitric-sulfuric acid. Critical factors include:

- Reagent purity : Use anhydrous trifluoroethanol to avoid hydrolysis side reactions .

- Temperature control : Maintain ≤0°C during nitration to prevent over-nitration or decomposition .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : The trifluoroethoxy group’s CF₃ resonance appears as a quartet (δ ~70-80 ppm in ¹³C), while the nitro group deshields adjacent protons (δ ~8.5 ppm in ¹H) .

- IR spectroscopy : Confirm carboxyl (1700–1720 cm⁻¹), nitro (1520–1350 cm⁻¹), and C-O-C (1250 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M-H]⁻ at m/z 292.02 for C₉H₅F₃NO₅) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Initial screens should focus on:

- Enzyme inhibition : Use fluorometric assays (e.g., proteases or kinases) due to the nitro group’s potential as an electron-withdrawing modifier of active sites .

- Antimicrobial activity : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria, referencing structurally similar trifluoroethoxy benzoates .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed to avoid positional isomers?

- Methodological Answer : Regioselectivity is influenced by:

- Directing effects : The trifluoroethoxy group is a strong meta-director, favoring nitration at the 5-position. Computational modeling (DFT) predicts electron density distribution to guide reaction conditions .

- Solvent choice : Use polar aprotic solvents (e.g., DCM) to stabilize transition states and minimize byproducts .

- Validation : LC-MS and 2D NMR (e.g., NOESY) differentiate isomers .

Q. What strategies resolve contradictions in reported reactivity of trifluoroethoxy-nitro benzoic acids under basic conditions?

- Methodological Answer : Discrepancies may arise from:

- pH sensitivity : The nitro group stabilizes the carboxylate anion, but trifluoroethoxy hydrolysis can occur above pH 8. Monitor stability via time-resolved UV-Vis (240–300 nm) .

- Counterion effects : Sodium vs. potassium salts alter solubility; use controlled potentiometric titrations to assess ionic strength impacts .

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian):

- Reaction mechanism mapping : Identify intermediates in nitro reduction (e.g., to amines) using transition-state theory .

- Solvent modeling : COSMO-RS predicts solvent effects on yield for esterification or amidation .

- Docking studies : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory potential) .

Q. What advanced techniques confirm the compound’s stability under catalytic hydrogenation conditions?

- Methodological Answer : Use:

- In situ FTIR : Track nitro group reduction (loss of NO₂ peaks at 1520 cm⁻¹) and amine formation (N-H stretch at 3300–3500 cm⁻¹) .

- HPLC-MS : Detect intermediates (e.g., hydroxylamines) with a C18 column (0.1% TFA in acetonitrile/water) .

- Controlled H₂ pressure : Optimize Pd/C catalyst loading (1–5 wt%) to minimize over-reduction .

Methodological Notes for Data Contradictions

- Spectral inconsistencies : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals (e.g., aromatic protons vs. CF₃-coupled carbons) .

- Biological variability : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., aspirin for COX inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.